(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a unique combination of isoquinoline and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common approach starts with the preparation of the isoquinoline derivative, followed by the introduction of the tetrazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanol
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H21N5O3/c1-13-21-22-23-25(13)17-7-5-4-6-16(17)20(26)24-9-8-14-10-18(27-2)19(28-3)11-15(14)12-24/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI Key |
DSPOXYWAYIIMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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